Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a benzyl ester linked to a pyridine ring substituted with cyano and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyridine intermediates, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the cyano group can produce amines .
Scientific Research Applications
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which contain pyridine rings, are known for their biological activities.
Uniqueness
Benzyl {[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is unique due to its combination of cyano, thiophene, and pyridine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
339163-66-5 |
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Molecular Formula |
C23H16N2O2S3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
benzyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C23H16N2O2S3/c24-13-18-17(20-8-4-10-28-20)12-19(21-9-5-11-29-21)25-23(18)30-15-22(26)27-14-16-6-2-1-3-7-16/h1-12H,14-15H2 |
InChI Key |
KWCNYNOJFMCELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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